(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

Catalog No.
S543365
CAS No.
1870811-01-0
M.F
C22H28ClN5O3
M. Wt
445.948
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-...

CAS Number

1870811-01-0

Product Name

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

IUPAC Name

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

Molecular Formula

C22H28ClN5O3

Molecular Weight

445.948

InChI

InChI=1S/C22H27N5O3.ClH/c1-2-3-4-11-29-17-8-7-14-12-16(6-5-15(14)13-17)20-25-21(30-26-20)19-18(28)9-10-27(19)22(23)24;/h5-8,12-13,18-19,28H,2-4,9-11H2,1H3,(H3,23,24);1H/t18-,19-;/m0./s1

InChI Key

SYUYODDXPKNMOE-HLRBRJAUSA-N

SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NOC(=N3)C4C(CCN4C(=N)N)O.Cl

solubility

Soluble in DMSO

Synonyms

SLC5111312; SLC-5111312; SLC 5111312; SLC5111312 HCl; SLC5111312 hydrochloride

The exact mass of the compound SLC5111312 HCl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride is a complex organic molecule characterized by its unique structural features, including a pyrrolidine ring, a hydroxy group, and an oxadiazole moiety. This compound's intricate structure suggests potential for diverse biological activities, which can be explored for therapeutic applications.

As mentioned earlier, SLC5111312 HCl acts as an inhibitor of sphingosine kinases, particularly SPHK1 and SPHK2 []. Sphingosine kinases are enzymes that play a role in the production of sphingosine-1-phosphate (S1P), a molecule involved in various cellular processes like cell growth, survival, and migration []. By inhibiting sphingosine kinases, SLC5111312 HCl may affect S1P levels and potentially influence these cellular processes [, ]. However, the exact mechanism of action and its downstream effects are still being explored.

  • Inhibition of Sphingosine Kinases

    SLC5111312 HCl acts as a dual inhibitor of SPHK1 and SPHK2 Source: Cayman Chemical: . This means it can reduce the activity of both enzymes, leading to decreased production of S1P.

  • Investigating Cellular Effects

    By inhibiting SPHK activity, researchers can study the effects of reduced S1P levels on various cellular processes. For instance, SLC5111312 HCl has been used to investigate its effect on cell viability, migration, and inflammation Source: Cayman Chemical.

  • Understanding Sphingosine Kinase Functions

    Since SLC5111312 HCl can target both SPHK1 and SPHK2, it can be a helpful tool to differentiate the functions of these enzymes in different cell types or tissues. Researchers can compare the effects of SLC5111312 HCl on cellular processes in cells with normal SPHK activity and those with genetically modified SPHK expression Source: NCBI PubChem: .

Mediated by enzymes. These include:

  • Group Transfer Reactions: Involving the transfer of functional groups, such as amines or hydroxyls, which are crucial in metabolic pathways.
  • Hydrolysis Reactions: Potentially breaking down the compound into simpler forms through the addition of water.
  • Oxidation-Reduction Reactions: Involving electron transfer processes that can alter the compound's oxidation state, affecting its reactivity and biological activity

    The biological activity of this compound can be predicted using computational methods that analyze its structure. Tools like PASS (Prediction of Activity Spectra for Substances) have been developed to assess potential pharmacological effects based on molecular structure. These predictions can indicate a range of activities including:

    • Antimicrobial properties
    • Anti-inflammatory effects
    • Enzyme inhibition capabilities

    Such activities are critical for evaluating therapeutic potentials and identifying suitable applications in drug development .

The synthesis of (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride typically involves multiple synthetic steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Hydroxy and Carboximidamide Groups: Functionalization reactions to add these groups to the pyrrolidine core.
  • Synthesis of the Oxadiazole Moiety: This may involve condensation reactions with appropriate reagents to form the oxadiazole structure.
  • Final Hydrochloride Salt Formation: The compound can be converted into its hydrochloride form by treatment with hydrochloric acid .

Due to its unique structure and predicted biological activities, this compound may have several applications:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: Useful in studying enzyme interactions and metabolic pathways due to its ability to inhibit specific enzymes.
  • Material Science: The structural properties may lend themselves to applications in creating novel materials with specific functionalities.

Interaction studies are essential to understand how this compound behaves in biological systems. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In Vitro Assays: Testing the compound's effects on cell lines to determine cytotoxicity or therapeutic efficacy.
  • Structure-Activity Relationship Studies: Analyzing how variations in the chemical structure affect biological activity .

Several compounds share structural similarities with (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride, which can be compared based on their biological activities and structural features:

Compound NameStructural FeaturesBiological Activity
Compound APyrrolidine ringAntimicrobial
Compound BOxadiazole moietyAnti-inflammatory
Compound CHydroxy groupEnzyme inhibitor

Uniqueness

The uniqueness of (2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide; hydrochloride lies in its combination of a naphthalene derivative with an oxadiazole group attached to a pyrrolidine framework. This specific arrangement may confer distinct interactions with biological targets compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Kharel Y, Morris EA, Congdon MD, Thorpe SB, Tomsig JL, Santos WL, Lynch KR.

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